1H-Benzimidazole, 2-(chloronitromethyl)-
Description
1H-Benzimidazole derivatives are a class of heterocyclic compounds characterized by a fused benzene and imidazole ring. The compound 1H-Benzimidazole, 2-(chloronitromethyl)- features a chloronitromethyl (-CH₂C(NO₂)Cl) substituent at the 2-position of the benzimidazole core.
For instance, 2-(chloromethyl)-1H-benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) are synthesized via reactions of substituted o-phenylenediamine with chloroacetic acid in acidic conditions . The chloromethyl group is a reactive intermediate, often further modified for biological or material applications . Similarly, nitration or nitro-substituted benzimidazoles (e.g., 2-nitrobenzimidazoles) are reported for their antiparasitic activity, suggesting that the chloronitromethyl group in the target compound may confer unique reactivity or bioactivity .
Properties
IUPAC Name |
2-[chloro(nitro)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-7(12(13)14)8-10-5-3-1-2-4-6(5)11-8/h1-4,7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGUVFNFRJGIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C([N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482501 | |
| Record name | 1H-Benzimidazole, 2-(chloronitromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58365-54-1 | |
| Record name | 1H-Benzimidazole, 2-(chloronitromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(chloronitromethyl)- typically involves the reaction of 1,2-phenylenediamine with chloronitromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(chloronitromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloronitromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-(chloronitromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiparasitic activities.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(chloronitromethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound may also interact with enzymes involved in cellular processes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The 2-position of benzimidazole is critical for modulating chemical and pharmacological properties. Below is a comparative analysis of 2-(chloronitromethyl)-1H-benzimidazole with other 2-substituted benzimidazoles:
Key Observations:
- This hybrid substituent may enhance antiparasitic or antibacterial effects compared to mono-functional analogs .
- Chloromethyl vs. Nitro : Chloromethyl derivatives are more reactive but less stable, whereas nitro-substituted analogs exhibit stronger bioactivity but may require metabolic activation .
- Morpholine and Thioether Derivatives : These substituents improve pharmacokinetic properties (e.g., solubility, half-life) but show variable potency depending on electronic and steric effects .
Physicochemical Properties
While direct data for 2-(chloronitromethyl)-1H-benzimidazole is unavailable, trends can be extrapolated:
- Molecular Weight : Expected to be higher (~240–260 g/mol) than 2-(chloromethyl)-1H-benzimidazole (MW = 166.6 g/mol) due to the nitro group .
- Melting Point : Likely elevated (>150°C) due to increased polarity from the nitro group, similar to 2-nitrobenzimidazole derivatives .
- Solubility: Reduced in nonpolar solvents compared to morpholine or methylthio analogs, but enhanced in polar aprotic solvents (e.g., DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
